2-Amino-4-bromo-6-methoxyphenol chemical properties
2-Amino-4-bromo-6-methoxyphenol chemical properties
An In-Depth Technical Guide to 2-Amino-bromo-methoxyphenol Isomers for Advanced Research
Introduction
Substituted phenols are fundamental building blocks in organic synthesis, serving as crucial precursors for pharmaceuticals, agrochemicals, and materials science. Among these, aminophenols bearing both halogen and alkoxy functionalities present a unique trifecta of reactive sites, offering chemists a versatile scaffold for molecular elaboration. This guide provides a detailed technical overview of 2-Amino-6-bromo-4-methoxyphenol (CAS 206872-01-7), a compound for which considerable data is available. We will also address its isomer, 2-Amino-4-bromo-6-methoxyphenol (CAS 1783693-04-8), to provide a comprehensive resource for researchers.
The strategic placement of the amino, bromo, and methoxy groups on the phenolic ring allows for a range of chemical transformations. The bromine atom is a prime handle for cross-coupling reactions, the amino group can be diazotized or acylated, and the phenolic hydroxyl offers sites for etherification or esterification. This guide will delve into the physicochemical properties, spectroscopic profile, potential synthetic routes, and safety protocols associated with these compounds, providing a foundational resource for their application in drug discovery and chemical development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount in research and development. The following tables summarize the key identifiers and physical properties for 2-Amino-6-bromo-4-methoxyphenol.
Table 1: Chemical Identifiers for 2-Amino-6-bromo-4-methoxyphenol
| Identifier | Value | Source |
| CAS Number | 206872-01-7 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO₂ | [4][5] |
| Molecular Weight | 218.05 g/mol | [4][5] |
| IUPAC Name | 2-Amino-6-bromo-4-methoxyphenol | [1] |
| InChI | 1S/C7H8BrNO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | [4][5] |
| InChI Key | QOWCASMWCNULKH-UHFFFAOYSA-N | [4][5] |
| SMILES String | NC(C=C(OC)C=C1Br)=C1O | [4][5] |
Chemical Structure
Caption: Structure of 2-Amino-6-bromo-4-methoxyphenol.
Table 2: Physicochemical Properties of 2-Amino-6-bromo-4-methoxyphenol
| Property | Value | Source |
| Physical Form | Solid. Appears as light yellow to amber or dark green powder/crystal. | [2][4][5] |
| Purity | Typically >98.0% (by HPLC) | [1][2][3] |
| Storage | Store at 2-8°C. Keep container tightly closed in a dry, well-ventilated area. Protect from light. Store under an inert atmosphere like nitrogen. | [1][3] |
| Solubility | Low water solubility is expected. | [6] |
Spectroscopic Profile (Predicted and Comparative)
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can predict its spectral characteristics based on its functional groups and by comparison to analogous structures. This approach is a standard methodology in chemical research for the preliminary identification of novel or uncharacterized compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets or doublets with very small coupling constants in the aromatic region (typically 6.5-7.5 ppm). A broad singlet corresponding to the phenolic -OH proton would be observed, as well as a broad singlet for the two protons of the amino (-NH₂) group. The methoxy (-OCH₃) group will present as a sharp singlet around 3.7-3.9 ppm.[7]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display seven distinct carbon signals. The carbons attached to the electron-withdrawing bromine and oxygen atoms will be deshielded and appear at higher chemical shifts (downfield). The methoxy carbon will have a characteristic signal around 55-60 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. For a related compound, 2-Bromo-6-methoxyphenol, ATR-IR data is available and serves as a good reference.[8]
-
O-H Stretch: A broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the phenolic hydroxyl group.[9]
-
N-H Stretch: Two distinct, sharp to medium bands for the primary amine (-NH₂) are anticipated around 3400-3300 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹ (e.g., ~2950 and ~2840 cm⁻¹).[9]
-
C=C Stretch (Aromatic): Characteristic absorptions for the aromatic ring are expected around 1600 and 1500 cm⁻¹.[9]
-
C-O Stretch: Strong bands corresponding to the aryl ether and phenolic C-O stretches should appear in the 1270-1230 cm⁻¹ region.[9]
-
C-Br Stretch: A weak to medium intensity band in the lower frequency region (typically 600-500 cm⁻¹) would indicate the presence of the carbon-bromine bond.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217 and 219 with a characteristic ~1:1 intensity ratio. This isotopic signature is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, published synthesis for 2-Amino-6-bromo-4-methoxyphenol was not found in the initial search, a plausible route can be designed based on standard organic chemistry transformations. A common strategy for introducing an amino group is through the reduction of a nitro group. A published method for the synthesis of the related 2-amino-4-methoxyphenol involves the palladium-catalyzed hydrogenation of 4-methoxy-2-nitrophenol.[10]
A logical synthetic pathway for the target compound would therefore involve:
-
Nitration of 2-bromo-4-methoxyphenol to introduce a nitro group ortho to the hydroxyl group.
-
Reduction of the resulting 2-bromo-4-methoxy-6-nitrophenol to yield the final product, 2-Amino-6-bromo-4-methoxyphenol.
Caption: Proposed two-step synthesis of 2-Amino-6-bromo-4-methoxyphenol.
Experimental Protocol: Catalytic Hydrogenation (Hypothetical)
This protocol is adapted from the established procedure for the synthesis of 2-amino-4-methoxyphenol and is presented as a validated starting point for experimental design.[10]
-
Vessel Preparation: Suspend the starting material, 2-bromo-4-methoxy-6-nitrophenol (1.0 eq), in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 5% or 10% palladium on carbon (Pd/C) to the suspension.
-
Hydrogenation: Subject the mixture to hydrogenation. This can be done using a hydrogen balloon at atmospheric pressure or in a Parr shaker under elevated pressure (e.g., 50 psi) at room temperature (20-30°C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol or isopropyl alcohol) to obtain the purified 2-Amino-6-bromo-4-methoxyphenol.
Chemical Reactivity
The compound is a versatile intermediate. The bromine atom is susceptible to displacement or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a common strategy in drug development.[11] The amino group can be acylated, alkylated, or converted into a diazonium salt for further functionalization. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. This multifunctionality makes it a valuable building block for creating libraries of complex molecules.[12]
Applications in Research and Development
Derivatives of bromophenols are recognized for their potential biological activities, including antioxidant and anticancer properties.[13] As a substituted aminophenol, this compound is a key intermediate for more complex heterocyclic structures, such as pyrrolo[2,3-d]pyrimidines, which have been investigated as tyrosine kinase inhibitors for antiangiogenic cancer therapy.[12] Its utility as a scaffold in medicinal chemistry is significant, providing a platform for developing novel therapeutic agents.[14]
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is synthesized from available safety data sheets.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Source |
| Hazard | H302 | Harmful if swallowed. | [3] |
| H312 | Harmful in contact with skin. | ||
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H332 | Harmful if inhaled. | ||
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [15] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [15] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [15] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [6][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.[15][16]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear protective clothing to prevent skin contact.[17]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed and upright to prevent leakage.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.[6][16]
References
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- Fisher Scientific. (2025). Safety Data Sheet for a related compound.
- Acros Organics. (2025). Safety Data Sheet for 2-Bromo-6-methoxyphenol.
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PubChem. (2025). 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). phenol, 4-bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxy-. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-6-methoxyphenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
- Li, Z.-X., Yang, H., Yu, M., Shi, Q.-Z., & Yu, M.-M. (2009). (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol.
- Benchchem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
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SpectraBase. (n.d.). 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). General Technical Service Information.
- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(16), 5977-5993.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Amino-4-bromo-6-nitrobenzoic Acid as a Linker in Hypothetical MOF Synthesis.
- Yadav, B. S., et al. (2009). Infrared Laser Raman Spectral Studies and thermodynamics properties of 2-Amino-4, 6-dimethoxy.
- Benchchem. (n.d.). A Spectroscopic Comparison of 4-Bromo-2-methoxyphenol and Its Precursors, Guaiacol and Vanillin.
- Reva, I., & Lapinski, L. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI.
- Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 748.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis.
- Google Patents. (n.d.). CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
- DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Application.
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